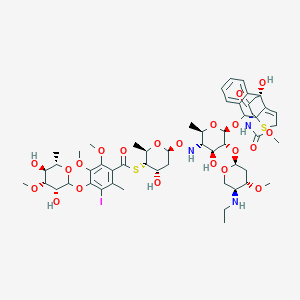![molecular formula C22H28N2O4 B236419 2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B236419.png)
2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide, also known as GW 501516, is a synthetic drug that was initially developed for the treatment of metabolic and cardiovascular diseases. However, due to its ability to enhance endurance and athletic performance, it has gained popularity as a performance-enhancing drug among athletes. In
Wirkmechanismus
2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. PPARδ is a nuclear receptor that plays a critical role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by 2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide 501516 leads to increased expression of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This results in increased energy production, improved insulin sensitivity, and reduced inflammation in the body.
Biochemical and physiological effects:
2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide 501516 has been shown to have a number of biochemical and physiological effects in animal models and human studies. It has been shown to increase endurance and improve exercise performance in animal models. Additionally, 2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide 501516 has been shown to increase the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis in skeletal muscle. This results in increased energy production and improved endurance during exercise. Furthermore, 2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide 501516 has been shown to improve insulin sensitivity and reduce inflammation in animal models and human studies.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide 501516 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. Additionally, it has a high affinity for PPARδ, which makes it a potent and selective activator of this receptor. However, there are also some limitations to using 2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide 501516 in lab experiments. It has been shown to have off-target effects on other nuclear receptors, which may complicate data interpretation. Additionally, the long-term effects of 2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide 501516 on the body are not well understood, which may limit its use in some experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide 501516. One area of research is the development of more selective and potent PPARδ agonists with fewer off-target effects. Additionally, further research is needed to understand the long-term effects of 2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide 501516 on the body, particularly in relation to its potential use as a performance-enhancing drug. Finally, 2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide 501516 may have potential therapeutic applications in the treatment of a variety of diseases, including metabolic disorders, neurodegenerative diseases, and cancer. Further research is needed to explore these potential therapeutic applications.
In conclusion, 2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide 501516 is a synthetic compound that has potential therapeutic applications in the treatment of metabolic and cardiovascular diseases. It works by activating the PPARδ receptor in the body, which leads to improved energy production, insulin sensitivity, and reduced inflammation. While there are some limitations to using 2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide 501516 in lab experiments, its ease of synthesis and potent activity make it a valuable tool for exploring the role of PPARδ in the body. Future research on 2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide 501516 may lead to the development of more selective and potent PPARδ agonists and the discovery of new therapeutic applications for this compound.
Synthesemethoden
2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide 501516 is a synthetic compound that can be synthesized by various methods. One of the most common methods is the reaction of 2-bromo-4'-methylpropiophenone with 5-methoxy-2-(4-morpholinyl)aniline in the presence of a base to yield the intermediate product. The intermediate product is then reacted with ethyl chloroacetate in the presence of a base to yield the final product, 2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide 501516.
Wissenschaftliche Forschungsanwendungen
2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide 501516 has been extensively studied for its potential therapeutic applications in the treatment of metabolic and cardiovascular diseases. It has been shown to improve insulin resistance, reduce inflammation, and lower triglyceride levels in animal models. Additionally, 2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide 501516 has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Furthermore, 2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide 501516 has been studied for its potential use in cancer therapy due to its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Eigenschaften
Produktname |
2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide |
|---|---|
Molekularformel |
C22H28N2O4 |
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
N-(5-methoxy-2-morpholin-4-ylphenyl)-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C22H28N2O4/c1-16(2)17-4-6-18(7-5-17)28-15-22(25)23-20-14-19(26-3)8-9-21(20)24-10-12-27-13-11-24/h4-9,14,16H,10-13,15H2,1-3H3,(H,23,25) |
InChI-Schlüssel |
AQQXDKWRVBMUMO-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)OC)N3CCOCC3 |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)OC)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(isobutyrylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236346.png)
![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}pentanamide](/img/structure/B236356.png)


![N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B236371.png)
![5-bromo-2-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236372.png)
![N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide](/img/structure/B236374.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B236379.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B236386.png)

![4-ethyl-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B236393.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B236396.png)
